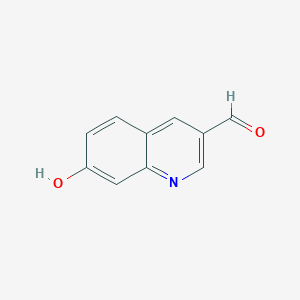

7-Hydroxyquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

7-hydroxyquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-3-8-1-2-9(13)4-10(8)11-5-7/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPDVNKZIDQIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573382 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363135-54-0 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxyquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These methods provide efficient routes to quinoline derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and purity. Transition metal-catalyzed reactions and green chemistry protocols are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) in 7-hydroxyquinoline-3-carbaldehyde is susceptible to oxidation under controlled conditions. Common oxidizing agents and their outcomes include:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic or neutral aqueous | 7-Hydroxyquinoline-3-carboxylic acid | Complete oxidation of aldehyde to carboxylic acid. |

| CrO₃ | Anhydrous organic solvents | Partial oxidation intermediates | Risk of over-oxidation to CO₂ if not carefully controlled. |

Mechanistic Insight : Oxidation typically proceeds via a two-step process involving the formation of a geminal diol intermediate, followed by conversion to the carboxylic acid.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol without affecting the hydroxyl group:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0–25°C | 7-Hydroxyquinoline-3-methanol | ~85% |

| LiAlH₄ | Dry ether, reflux | 7-Hydroxyquinoline-3-methanol | >90% |

Selectivity : NaBH₄ is preferred for milder conditions, while LiAlH₄ offers higher efficiency but requires rigorous anhydrous setups.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 7 can undergo substitution reactions, though steric and electronic effects from the quinoline ring influence reactivity:

Challenges : Direct substitution is less favorable due to the electron-withdrawing quinoline ring; activation via deprotonation (e.g., using NaH) may be required.

Condensation Reactions

The aldehyde group participates in condensation reactions, forming Schiff bases or heterocyclic derivatives:

Applications : These derivatives are valuable in medicinal chemistry and materials science for their chelating properties.

Stability and Side Reactions

-

Photodegradation : Prolonged exposure to UV light leads to ring-opening products, particularly in aqueous solutions.

-

Tautomerism : The compound may exist in keto-enol tautomeric forms, influencing reactivity in protic solvents.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

7-HQ-3-CHO has been investigated for its potential as an antimicrobial agent. Compounds derived from 8-hydroxyquinoline, which includes 7-HQ derivatives, have demonstrated significant antibacterial properties against various pathogenic strains. For instance, derivatives of 8-hydroxyquinoline were found to exhibit remarkable activity against Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MICs) lower than standard antibiotics like penicillin G and norfloxacin .

Anticancer Properties

Research indicates that 7-HQ-3-CHO and its derivatives can serve as effective anticancer agents. For example, studies have shown that quinoline-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions enhance their efficacy against cancer cells .

Metal Chelation

The chelation properties of 7-HQ-3-CHO have been explored for their potential in neuroprotection and treatment of metal overload diseases. Compounds containing the 8-hydroxyquinoline moiety are known to effectively chelate metal ions such as iron and copper, which can be beneficial in conditions like Alzheimer's disease where metal ion dysregulation is implicated .

Coordination Chemistry

Copper(II) Complexes

Recent studies have focused on the synthesis of copper(II) complexes using 7-HQ-3-CHO as a ligand. These complexes have shown promising biological activities, including cytotoxic effects against cancer cells. The coordination chemistry involving 7-HQ-3-CHO allows for the formation of stable complexes that can be evaluated for their therapeutic potential .

Photochemical Applications

Photoinduced Proton Transfer

7-HQ-3-CHO has been studied in the context of photochemical processes, particularly in long-range proton transfer mechanisms. The compound's ability to undergo excited-state intramolecular proton transfer (ESIPT) makes it a candidate for applications in molecular switches and sensors. This property can be exploited in developing photoresponsive materials and devices .

Material Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 7-HQ-3-CHO derivatives make them suitable for applications in OLED technology. Their ability to act as electron carriers enhances the efficiency of light-emitting devices, contributing to advancements in display technologies .

Summary Table of Applications

Case Studies

- Antibacterial Activity Study : A recent investigation into the antibacterial properties of 8-hydroxyquinoline derivatives demonstrated that certain modifications at the C-7 position significantly enhanced antibacterial activity against resistant strains of E. coli and S. aureus, suggesting a promising avenue for drug development .

- Cytotoxicity Assessment : A study on copper(II) complexes derived from 7-HQ-3-CHO revealed significant cytotoxic effects on human cancer cell lines, highlighting the potential of these metallodrugs as therapeutic agents .

- Photochemical Mechanism Analysis : Research into the photochemical behavior of 7-HQ-based compounds showed efficient intramolecular proton transfer upon UV excitation, which is crucial for developing advanced photonic devices and sensors .

Mechanism of Action

The mechanism of action of 7-Hydroxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s ability to chelate metal ions also contributes to its biological activity, as it can interfere with metal-dependent enzymes and pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Hydroxy vs.

- Electron Effects: Chloro substituents (e.g., 7-Cl) are electron-withdrawing, activating the 3-CHO group for nucleophilic additions, whereas methoxy groups (-OCH₃) are electron-donating, stabilizing the quinoline ring .

Biological Activity

7-Hydroxyquinoline-3-carbaldehyde (7-HQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

7-HQC is characterized by a quinoline ring with a hydroxyl group at position 7 and an aldehyde group at position 3. This unique substitution pattern enhances its reactivity and biological activity, allowing it to interact with various molecular targets.

Antimicrobial Properties

Research indicates that 7-HQC exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For example, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity

7-HQC has demonstrated promising anticancer properties. It has been reported to induce apoptosis in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS) and interference with tubulin polymerization. In vitro studies revealed that 7-HQC can significantly reduce cell viability in several cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer), with IC50 values indicating potent cytotoxic effects .

Antiviral Activity

The compound also shows antiviral potential. It has been studied for its ability to inhibit viral replication in various models, including those targeting influenza viruses. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline nucleus can enhance its antiviral efficacy, particularly through increased lipophilicity and electron-withdrawing substituents .

The biological activity of 7-HQC is primarily attributed to its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : 7-HQC inhibits key enzymes involved in DNA synthesis and cellular metabolism in microorganisms and cancer cells, leading to growth arrest.

- Reactive Oxygen Species Generation : The compound induces oxidative stress in target cells, which can trigger apoptosis through mitochondrial pathways .

- Hydrogen Atom Transfer : Studies have shown that upon UV excitation, 7-HQC can facilitate long-distance hydrogen atom transfer within its molecular structure, which may be relevant for its photochemical properties and biological interactions .

Case Studies

Several studies have highlighted the biological activities of 7-HQC:

- Antimicrobial Efficacy : A study demonstrated that 7-HQC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cytotoxicity Against Cancer Cells : In a comparative study, 7-HQC was found to be more effective than traditional chemotherapeutic agents in reducing the viability of MCF-7 cells, suggesting its potential as an alternative treatment option .

- Antiviral Activity : Research focused on the antiviral effects of 7-HQC against H5N1 influenza virus showed that it inhibited viral replication significantly while maintaining low cytotoxicity levels .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 8-Hydroxyquinoline | Moderate | High | High |

| 2-Chloro-7-hydroxyquinoline | High | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.